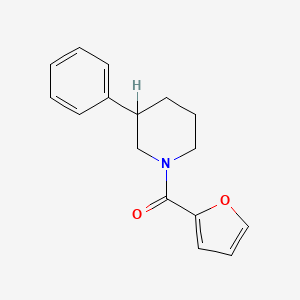

![molecular formula C7H12ClN3O B2714436 1-Methyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride CAS No. 2172496-60-3](/img/structure/B2714436.png)

1-Methyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Imidazoles, which are part of the compound’s structure, have been the subject of recent advances in synthesis . These heterocycles are key components to functional molecules used in various applications. The review highlights the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of “1-Methyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride” is not explicitly provided in the sources I found .Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not detailed in the sources I found .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly stated in the sources I found .Applications De Recherche Scientifique

Synthesis and Transformations

Research into imidazole derivatives, such as the synthesis and selected transformations of 1H-imidazole 3-oxides derived from amino acid esters, showcases the versatility of these compounds in organic chemistry. These transformations include the conversion into 2,3-dihydro-1H-imidazole-2-thione derivatives and optically active 2,3-bis(imidazolyl)propanoate, highlighting the utility of imidazole derivatives in synthesizing complex organic molecules (Jasiński et al., 2008).

Catalysis

The development of imidazole-1-sulfonyl azide hydrochloride as an efficient, inexpensive, and shelf-stable diazotransfer reagent underscores the role of imidazole derivatives in catalysis. This reagent facilitates the conversion of primary amines into azides and activated methylene substrates into diazo compounds, proving essential for various synthetic applications (Goddard-Borger & Stick, 2007).

Pharmaceutical Intermediates

The study on the experimental and theoretical evaluation of 1-(2-ethylamino)-2-methylimidazoline as a corrosion inhibitor in acid media demonstrates the importance of imidazole derivatives in developing pharmaceutical intermediates. This research highlights imidazole's effectiveness in corrosion inhibition, which can be critical in the pharmaceutical industry's infrastructure maintenance (Cruz et al., 2004).

Anticancer Agents

Imidazole derivatives have been explored for their potential as anticancer agents. The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines involved the development of congeners with significant antitumor activity, highlighting the potential therapeutic applications of these compounds (Temple et al., 1987).

Antibacterial Applications

Research into pyrazole and pyrazolopyrimidine derivatives has unveiled their antibacterial properties. The synthesis and characterization of these compounds have shown significant antibacterial activity, pointing to the potential use of imidazole derivatives in developing new antibacterial agents (Rahmouni et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-methyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.ClH/c1-10-6-2-3-11-4-5(6)9-7(10)8;/h2-4H2,1H3,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPUTWVXHXGUIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(COCC2)N=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2714353.png)

![1-(3-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2714354.png)

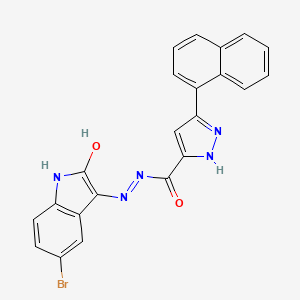

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2714357.png)

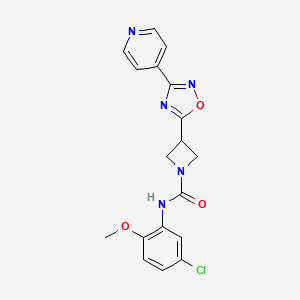

![2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2714358.png)

![(4,4-Difluorocyclohexyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2714359.png)

![Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2714369.png)

![N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2714371.png)

![8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714373.png)

![8-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2714376.png)